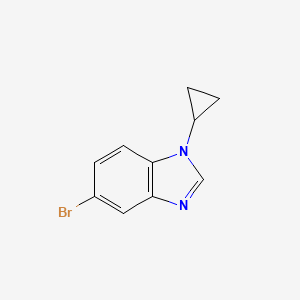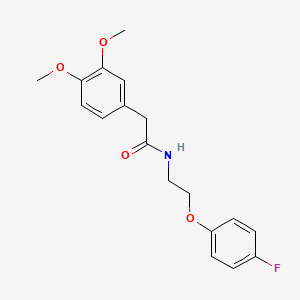
2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a fluorophenoxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated using an acyl chloride or anhydride to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(2-phenoxyethyl)acetamide: Lacks the fluorine atom, which may affect its biological activity.
2-(3,4-Dimethoxyphenyl)-N-(2-(4-chlorophenoxy)ethyl)acetamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
2-(3,4-Dimethoxyphenyl)-N-(2-(4-bromophenoxy)ethyl)acetamide: Bromine substitution may influence its chemical properties and applications.
Uniqueness
The presence of the fluorine atom in 2-(3,4-dimethoxyphenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide distinguishes it from similar compounds. Fluorine can significantly impact the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and development.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4/c1-22-16-8-3-13(11-17(16)23-2)12-18(21)20-9-10-24-15-6-4-14(19)5-7-15/h3-8,11H,9-10,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUXJFFVFGQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCOC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2730693.png)

![2-benzyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2730696.png)
![4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone](/img/structure/B2730699.png)
![3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2730700.png)
![4-Methyl-6-(2-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2730701.png)
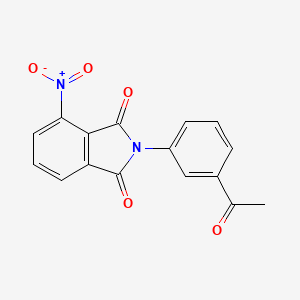
![N-(4-fluorobenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730708.png)
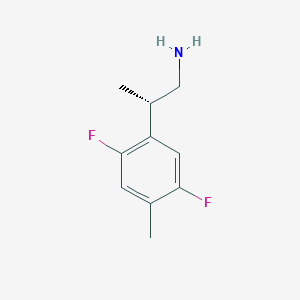
![2,6-dichloro-N-[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-(trifluoromethyl)aniline](/img/structure/B2730710.png)
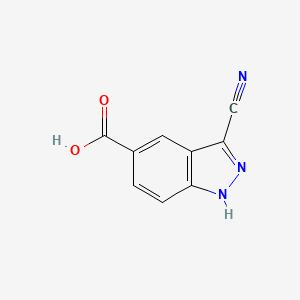
![5-Fluoro-2-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2730713.png)
![4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2730714.png)
